(3,4,5-Trihydroxy-6-hydroxymethyl-tetrahydro-pyran-2-YL)-phosphoramidic acid dimethyl ester
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Overview
Description
Preparation Methods
The preparation of (3,4,5-Trihydroxy-6-Hydroxymethyl-Tetrahydro-Pyran-2-Yl)-Phosphoramidic Acid Dimethyl Ester involves several synthetic routes and reaction conditions. One common method involves the reaction of a hexose derivative with phosphoramidic acid dimethyl ester under controlled conditions. The reaction typically requires the use of a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
(3,4,5-Trihydroxy-6-Hydroxymethyl-Tetrahydro-Pyran-2-Yl)-Phosphoramidic Acid Dimethyl Ester undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent for studying reaction mechanisms and developing new synthetic methodologies . In biology, it is investigated for its potential role in metabolic pathways and enzyme interactions . In medicine, it is explored for its therapeutic potential in treating various diseases, including metabolic disorders and cancer . Additionally, it has industrial applications in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of (3,4,5-Trihydroxy-6-Hydroxymethyl-Tetrahydro-Pyran-2-Yl)-Phosphoramidic Acid Dimethyl Ester involves its interaction with specific molecular targets and pathways. One known target is glycogen phosphorylase, an enzyme involved in carbohydrate metabolism . The compound binds to the active site of the enzyme, inhibiting its activity and affecting glycogen breakdown . This interaction can have significant effects on cellular energy metabolism and related physiological processes .
Comparison with Similar Compounds
(3,4,5-Trihydroxy-6-Hydroxymethyl-Tetrahydro-Pyran-2-Yl)-Phosphoramidic Acid Dimethyl Ester can be compared with other similar compounds, such as hexose derivatives and phosphoramidic acid esters . These compounds share structural similarities but may differ in their chemical reactivity and biological activity . For example, nitrocellulose and perchlorate-free compounds are used in various applications but have different properties and mechanisms of action compared to this compound .
Properties
Molecular Formula |
C8H18NO8P |
---|---|
Molecular Weight |
287.20 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-(dimethoxyphosphorylamino)-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C8H18NO8P/c1-15-18(14,16-2)9-8-7(13)6(12)5(11)4(3-10)17-8/h4-8,10-13H,3H2,1-2H3,(H,9,14)/t4-,5-,6+,7-,8-/m1/s1 |
InChI Key |
LJBUJRWZZYUNKX-JAJWTYFOSA-N |
Isomeric SMILES |
COP(=O)(N[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)OC |
Canonical SMILES |
COP(=O)(NC1C(C(C(C(O1)CO)O)O)O)OC |
Origin of Product |
United States |
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